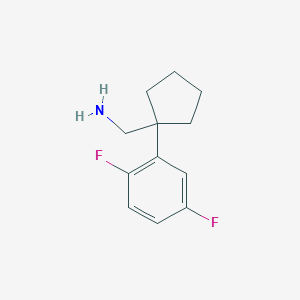-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738606.png)
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and isopropyl groups attached to the pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazines with 1,3-diketones to form the pyrazole rings. Subsequent alkylation reactions introduce the ethyl, methyl, and isopropyl groups. The final step often involves the coupling of the two pyrazole units through a methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the pyrazole rings to dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazoles.
Scientific Research Applications
“(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of “(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
- (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
The uniqueness of “(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups on the pyrazole rings distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-14(12(4)8-16-18)10-15-9-13-6-7-19(17-13)11(2)3/h6-8,11,15H,5,9-10H2,1-4H3 |
InChI Key |
KJTSEBDBKLKYPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738534.png)
![3-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11738535.png)
![benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738537.png)
![3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11738541.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11738547.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738549.png)

![1-ethyl-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738558.png)
![2-[(3Z)-1-(dimethylamino)-3-[(4-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11738559.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738577.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738578.png)

